o-Nitrochlorobenzene physical and chemical characteristics
o-Nitrochlorobenzene physical and chemical characteristics
An In-Depth Technical Guide to the Physical and Chemical Characteristics of o-Nitrochlorobenzene
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive scientific overview of ortho-Nitrochlorobenzene (o-NCB), a pivotal chemical intermediate. As a Senior Application Scientist, my objective is to present this information with technical accuracy and field-proven insights, moving beyond simple data recitation to explain the causal relationships that govern its behavior and application.
Core Molecular Identity and Structure
o-Nitrochlorobenzene (ONCB), systematically named 1-Chloro-2-nitrobenzene, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom and a nitro group (-NO₂) at adjacent (ortho) positions. This specific arrangement of a deactivating, electron-withdrawing nitro group and a deactivating but ortho-, para-directing halogen is fundamental to its chemical reactivity.
The presence of both the chloro and nitro functional groups makes o-NCB a highly versatile precursor in organic synthesis.[2] The electron-withdrawing nature of the nitro group activates the chlorine atom towards nucleophilic aromatic substitution, a cornerstone of its synthetic utility.
Caption: Molecular Structure of o-Nitrochlorobenzene (C₆H₄ClNO₂).
Physicochemical Properties: A Quantitative Overview
The physical state and solubility of o-NCB are critical parameters for its handling, storage, and reaction setup. It appears as a light-yellow crystalline solid or fused mass with a characteristic aromatic odor.[3][4][5] Its melting point is low enough that it may exist as a liquid depending on ambient temperature and purity.[2][6] A comprehensive summary of its key properties is presented below.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₂ | [1][2][3] |
| Molecular Weight | 157.55 g/mol | [2][5][7][8] |
| Appearance | Light yellow monoclinic needle crystal or fused mass | [2][3][5][9] |
| Melting Point | 31-33 °C (90-91 °F) | [3][5][7][10] |
| Boiling Point | 245.5 - 246 °C (475 °F) at 760 mmHg | [3][5][7][10] |
| Density | 1.348 - 1.368 g/mL at 25 °C | [3][11] |
| Vapor Pressure | 0.04 - 0.4 mmHg at 25 °C (77°F) | [1][3][7] |
| Vapor Density | 5.4 (Relative to Air) | [3][7] |
| Flash Point | 124 - 127 °C (255 - 261 °F) | [3][5][7][8] |
| Water Solubility | Very slightly soluble (~0.43 g/L at 20 °C) | [3][7] |
| Organic Solvent Solubility | Soluble in ethanol, ether, acetone, and benzene | [2][3][11][12] |
| Log P (Octanol/Water) | 2.24 - 2.52 | [8][10][13] |
Synthesis and Industrial Production
The primary industrial route to o-nitrochlorobenzene is the electrophilic aromatic substitution of chlorobenzene. This process inherently produces a mixture of isomers, necessitating a downstream separation process.
Core Synthesis Reaction: Nitration of Chlorobenzene
The synthesis involves treating chlorobenzene with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[11] The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Reaction: C₆H₅Cl + HNO₃ --(H₂SO₄)--> O₂NC₆H₄Cl + H₂O[11]
The chloro group is an ortho-, para-directing group. Consequently, the reaction yields primarily a mixture of 2-nitrochlorobenzene (ortho) and 4-nitrochlorobenzene (para), with a very small amount of the 3-nitrochlorobenzene (meta) isomer.[11] A typical product distribution is approximately 34-36% o-nitrochlorobenzene and 63-65% p-nitrochlorobenzene.[11]
Caption: Industrial synthesis and separation of nitrochlorobenzene isomers.
Experimental Protocol: Laboratory Scale Synthesis
This protocol outlines a representative procedure for the nitration of chlorobenzene. Extreme caution is required as this reaction is highly exothermic and involves corrosive, strong acids.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare the nitrating mixture by slowly adding 25 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.
-
Reaction Setup: Place 20 mL of chlorobenzene into the reaction flask and cool it to approximately 20°C.
-
Nitration: Begin the slow, dropwise addition of the nitrating mixture to the chlorobenzene. Vigorously stir the reaction mixture and carefully monitor the temperature, ensuring it does not exceed 50-60°C to minimize dinitration.
-
Completion: After the addition is complete, continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice. The crude nitrochlorobenzene mixture will separate as a dense, oily layer.
-
Workup: Separate the organic layer. Wash it sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with water again until the washings are neutral.
-
Drying & Separation: Dry the organic layer over anhydrous magnesium sulfate. The isomers can then be separated based on their different physical properties, typically involving fractional distillation or crystallization.
Chemical Reactivity and Synthetic Utility
The dual functionality of o-nitrochlorobenzene dictates its reactivity. The nitro group can be reduced, and the chlorine atom can be displaced by nucleophiles.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group strongly activates the ortho-positioned chlorine atom for nucleophilic substitution. This is the most important reaction for its use as a chemical intermediate.
-
Alkoxylation: Reaction with sodium methoxide (NaOCH₃) yields 2-nitroanisole.[11]
-
Halogen Exchange (Halex Process): Treatment with potassium fluoride (KF) in a polar aprotic solvent like sulfolane converts o-NCB to 2-fluoronitrobenzene, a valuable pharmaceutical intermediate.[11]
-
Reaction with Sulfides: Reacting with sodium disulfide (Na₂S₂) produces di-orthonitrophenyl disulfide.[11]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. A common laboratory and industrial method is the Bechamp reduction, which uses iron filings and hydrochloric acid.[11]
Reaction: O₂NC₆H₄Cl + 3Fe + 6HCl → H₂NC₆H₄Cl + 3FeCl₂ + 2H₂O
The product, 2-chloroaniline, is another important building block in the synthesis of pharmaceuticals and agrochemicals.
Caption: Key synthetic transformations of o-Nitrochlorobenzene.
Core Applications in Industry
o-Nitrochlorobenzene is not an end-product but a crucial intermediate. Its derivatives are found in a wide array of commercial products.
-
Dyes and Pigments: It serves as a precursor for azo dyes and other colorants.[2][3][6]
-
Agrochemicals: Used in the synthesis of pesticides and herbicides.[2][3][6]
-
Pharmaceuticals: A key starting material for various active pharmaceutical ingredients (APIs).[2][6]
-
Rubber Chemicals: Employed in the manufacture of rubber accelerators and antioxidants.[3]
Safety, Toxicology, and Handling
o-Nitrochlorobenzene is a hazardous substance and must be handled with stringent safety protocols.
Toxicological Profile
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1][5][14]
-
Primary Hazard: A key toxic effect is the formation of methemoglobin in the blood, which impairs oxygen transport and can lead to cyanosis (blue lips and skin), headache, weakness, and dizziness.[14][15] The onset of symptoms may be delayed.[1]
-
Carcinogenicity: It is suspected of causing cancer.[9] The IARC has classified it as a Group 3 agent, not classifiable as to its carcinogenicity to humans, but caution is warranted.[1]
-
LD50: The oral LD50 in rats is 144 mg/kg.[8]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][9]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[14]
-
Eye Protection: Chemical safety goggles and/or a face shield are mandatory.[14]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[1][14]
-
-
Handling: Avoid creating dust.[1] Keep away from heat, sparks, and open flames as it is combustible.[14] It is incompatible with strong bases, strong oxidizing agents, and reducing agents.[3][8]
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][15]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[14][15]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the eyelids occasionally. Seek immediate medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][15]
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Material Safety Data Sheet - ortho chloro nitro benzene (oncb) - oxfordlabchem.com. [Link]
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Ortho Nitro Chloro Benzene (ONCB) - Sarna Chemicals. [Link]
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1-CHLORO-2 NITROBENZENE | Laboratory Chemicals | Article No. 02764. [Link]
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Ortho Nitro Chloro Benzene - Seya Industries Ltd. [Link]
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ICSC 0028 - 1-CHLORO-2-NITROBENZENE - International Chemical Safety Cards (ICSCs). [Link]
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2-Nitrochlorobenzene - Wikipedia. [Link]
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